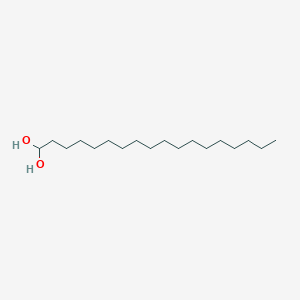

Octadecanediol

Cat. No. B8548489

Key on ui cas rn:

1330-71-8

M. Wt: 286.5 g/mol

InChI Key: VJQGGZWPOMJLTP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04522629

Procedure details

Approximately 360 g of 1,2-mixed pentadecanediol to octadecanediol (commercially obtained as Vikol 158 from Viking Chemical Co. and containing about 28% 1,2-pentadecanediol, about 28% 1,2-hexadecanediol, about 28% 1,2-heptadecanediol and about 16% octadecanediol, all percentages by weight) were charged to a glass reactor equipped with heater, agitator, Dean-Stark tube with condenser and provision for blanketing the vapor space with nitrogen. The contents were heated to 70° C. to liquify the solids and 55 g of dimethyl phosphite were slowly added. The reaction mixture was heated to 110° C. and held for 2 hours, held at 120° C. for 1 hour and held at 130° C. for 1 hour. Methanol was observed forming and collecting in the trap. The crude product was vacuum stripped at 150° C. to remove volatile materials, producing 375 g of intermediate additive. The intermediate was an amber fluid which became waxy after cooling.

Name

Identifiers

|

REACTION_CXSMILES

|

C(O)C(O)CCCCCCCCCCCCC.C(O)C(O)CCCCCCCCCCCCCC.C(O)C(O)CCCCCCCCCCCCCCC.[CH:55]([OH:74])([OH:73])[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH3:72].P([O-])(OC)OC>CO>[CH:55]([OH:73])([OH:74])[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH3:69].[CH:55]([OH:73])([OH:74])[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH3:72] |f:6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CCCCCCCCCCCCC)O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CCCCCCCCCCCCCC)O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CCCCCCCCCCCCCCC)O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)(O)O

|

Step Two

|

Name

|

|

|

Quantity

|

55 g

|

|

Type

|

reactant

|

|

Smiles

|

P(OC)(OC)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

all percentages by weight) were charged to a glass reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with heater, agitator, Dean-Stark tube with condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were slowly added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated to 110° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held at 120° C. for 1 hour

|

|

Duration

|

1 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held at 130° C. for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collecting in the trap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

stripped at 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove volatile materials

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCCCCCCC)(O)O.C(CCCCCCCCCCCCCCCCC)(O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 375 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |